2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a benzylamine derivative with an appropriate lactone under specific conditions to form the spirocyclic core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzyl-1-oxa-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby preventing the activation of the necroptosis pathway . This inhibition can have therapeutic potential in treating inflammatory diseases and cancer metastasis.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as kinase inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound identified as a potent RIPK1 inhibitor.
Uniqueness
2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific structural features and its potential as a selective inhibitor of RIPK1. This specificity can make it a valuable lead compound for further drug development and optimization.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2O2/c17-13-10-14(6-8-15-9-7-14)18-16(13)11-12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
XGWPHWFTTVARPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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